3-Methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
3-Methyl-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core structure with a methyl group attached to the third carbon atom. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Scientific Research Applications
3-Methyl-1,2,3,4-tetrahydro-isoquinoline has several scientific research applications:
Mechanism of Action
Target of Action
3-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It primarily targets dopamine (DA) receptors, interacting with their agonistic conformation . It also inhibits the activity of both monoamine oxidase A and B (MAO A/B) enzymes .
Mode of Action
1MeTIQ’s interaction with its targets results in several changes. It inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts dopamine catabolism towards COMT-dependent O-methylation . It also has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) .
Biochemical Pathways
1MeTIQ affects various biochemical pathways. It has been found to have a significant impact on dopamine metabolism . It also has free radicals scavenging properties and antagonizes the glutamatergic system , which may play an essential role in neuroprotection.
Pharmacokinetics
It is known that following systemic administration in rats, 1metiq produces an antidepressant-like effect similar to the effect of imipramine . More research is needed to fully understand the ADME properties of 1MeTIQ and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of 1MeTIQ’s action are diverse. It has been found to have neuroprotective properties , and it can prevent the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+) and other endogenous neurotoxins . It also has antiaddictive properties, as demonstrated in studies with cocaine self-administered rats .
Action Environment
The action, efficacy, and stability of 1MeTIQ can be influenced by various environmental factors. For example, the presence of other biogenic amines and electrophilic compounds can affect the formation of 1MeTIQ . More research is needed to fully understand how environmental factors influence the action of 1MeTIQ.
Future Directions
The future research directions for 3-Methyl-1,2,3,4-tetrahydroisoquinoline are promising. Due to its diverse biological activities against various infective pathogens and neurodegenerative disorders, there is considerable interest in the scientific community for the development of novel THIQ analogs with potent biological activity . Furthermore, it has potential as a drug for combating substance abuse, through the attenuation of craving .
Biochemical Analysis
Biochemical Properties
3-Methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it inhibits the activity of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), leading to increased levels of monoamine neurotransmitters in the brain . Additionally, it interacts with catechol-O-methyltransferase (COMT), shifting dopamine catabolism towards O-methylation . These interactions highlight its potential in modulating neurotransmitter levels and protecting against neurodegenerative disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the formation of free radicals and reduce oxidative stress, thereby protecting cells from damage . Furthermore, it affects the levels of neurotransmitters such as dopamine and serotonin, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and reducing the production of free radicals . This compound also inhibits the activity of MAO-A and MAO-B enzymes, leading to increased levels of neurotransmitters like dopamine and serotonin . These molecular interactions are essential for its neuroprotective and neurorestorative properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under normal conditions and exhibits long-term neuroprotective effects . Over time, it continues to inhibit oxidative stress and maintain neurotransmitter levels, which are crucial for its sustained neuroprotective action . Additionally, its degradation products do not exhibit significant toxicity, making it a promising candidate for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant neuroprotective effects without causing adverse reactions . At higher doses, it may lead to toxic effects, including alterations in neurotransmitter levels and potential neurotoxicity . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-A, MAO-B, and COMT, influencing the metabolism of neurotransmitters like dopamine and serotonin . These interactions affect metabolic flux and metabolite levels, contributing to its neuroprotective properties . Additionally, it undergoes enzymatic synthesis in the brain, further highlighting its role in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific regions . These interactions are crucial for its effective distribution and therapeutic action . Moreover, its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It is primarily localized in the mitochondrial-synaptosomal fraction of the brain, where it exerts its neuroprotective effects . This localization is facilitated by targeting signals and post-translational modifications that direct it to specific compartments . Its presence in these subcellular regions is essential for its role in modulating neurotransmitter levels and protecting against neurodegeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydro-isoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂) .
Industrial Production Methods
Industrial production of 3-Methyl-1,2,3,4-tetrahydro-isoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. Multicomponent reactions (MCRs) have also been explored for the synthesis of tetrahydroisoquinoline derivatives, offering advantages in terms of atom economy and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methyl group.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a methyl group at the first carbon atom.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group attached to the nitrogen atom.
Uniqueness
3-Methyl-1,2,3,4-tetrahydro-isoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl group at the third carbon atom influences its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,8,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKQPSAKUNXFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874097 | |
Record name | ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-3-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29726-60-1 | |
Record name | 3-Methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029726601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-3-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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